Antitubercular agent-35

Antitubercular Drug Discovery Mycobacterium tuberculosis MIC90 Determination

Antitubercular agent-35 (also referred to as compound 42l) is a synthetic small molecule classified as a substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide derivative. It is characterized by dual pharmacological attributes: direct growth inhibition of Mycobacterium tuberculosis (Mtb) and inhibition of the Eis (Enhanced Intracellular Survival) acetyltransferase enzyme, which mediates resistance to aminoglycoside antibiotics.

Molecular Formula C19H13ClN4O2S
Molecular Weight 396.9 g/mol
Cat. No. B12391541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitubercular agent-35
Molecular FormulaC19H13ClN4O2S
Molecular Weight396.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C19H13ClN4O2S/c20-12-6-8-14(9-7-12)22-19-23-16(11-27-19)17-10-15(24-26-17)18(25)21-13-4-2-1-3-5-13/h1-11H,(H,21,25)(H,22,23)
InChIKeyRSVKJGMYOTZEQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitubercular Agent-35: Quantitative In Vitro Activity and Comparator Overview for M. tuberculosis H37Rv


Antitubercular agent-35 (also referred to as compound 42l) is a synthetic small molecule classified as a substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide derivative [1]. It is characterized by dual pharmacological attributes: direct growth inhibition of Mycobacterium tuberculosis (Mtb) and inhibition of the Eis (Enhanced Intracellular Survival) acetyltransferase enzyme, which mediates resistance to aminoglycoside antibiotics [2]. The compound exhibits a minimum inhibitory concentration required to inhibit 90% of growth (MIC90) of 1.25 µg/mL against the drug-susceptible Mtb H37Rv reference strain [3].

Why Substituting Antitubercular Agent-35 with a Generic Analog May Compromise Experimental Reproducibility


In-class substitution of antitubercular agent-35 with other antimycobacterial agents or closely related structural analogs is not scientifically justified due to its distinct, quantifiable profile across two independent biological axes: intrinsic antitubercular potency (MIC90 = 1.25 µg/mL against Mtb H37Rv) and a unique mechanism of action involving Eis acetyltransferase inhibition (IC50 = 250 nM) [1]. Unlike first-line agents such as isoniazid (MIC ~0.05 µg/mL) or rifampicin (MIC ~0.1-0.2 µg/mL) which are significantly more potent, antitubercular agent-35 provides a mid-range MIC90 value that is particularly suited for combination studies with kanamycin where its Eis inhibition can reduce resistance [2]. Furthermore, its documented ability to escape metabolic degradation by human liver microsomes distinguishes it from many analogs that undergo rapid clearance, a property essential for maintaining in vitro activity over extended incubation periods . Simple substitution based on chemical scaffold similarity alone risks introducing uncharacterized metabolic lability or the loss of the specific Eis inhibitory function.

Antitubercular Agent-35: Evidence-Based Quantitative Differentiation from Established and Emerging Anti-TB Agents


Direct Growth Inhibition: MIC90 Against Drug-Susceptible Mtb H37Rv Strain

Antitubercular agent-35 exhibits a distinct, moderate potency profile against the standard laboratory strain M. tuberculosis H37Rv. Its MIC90 value of 1.25 µg/mL positions it between the ultra-potent first-line agents and less potent or clinically irrelevant compounds. This mid-range activity makes it a valuable tool for studying concentration-dependent effects and for combination regimens where extremely low MICs of companion drugs might mask additive or synergistic contributions [1].

Antitubercular Drug Discovery Mycobacterium tuberculosis MIC90 Determination

Eis Acetyltransferase Inhibition: A Unique Resistance-Modifying Function

Beyond its direct antibacterial activity, antitubercular agent-35 functions as an inhibitor of the M. tuberculosis Eis (Enhanced Intracellular Survival) acetyltransferase, a key mediator of resistance to the second-line aminoglycoside kanamycin. It inhibits purified Eis enzyme with an IC50 of 250 nM [1]. This is in contrast to many first-line antitubercular agents which do not possess this auxiliary resistance-modifying activity. While more potent Eis inhibitors exist (e.g., haloperidol with IC50 = 0.39 µM), antitubercular agent-35 uniquely couples this enzyme inhibition with direct antimycobacterial activity, offering a dual-target profile [2].

Aminoglycoside Resistance Eis Enzyme Inhibition Kanamycin Adjuvant

Human Liver Microsomal Stability: Resistance to Metabolic Degradation

Antitubercular agent-35 demonstrates the ability to escape metabolic degradation by human liver microsomes, a property critical for maintaining effective drug concentrations and enabling oral bioavailability . This was a key design feature achieved during the hit-to-lead optimization of the 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide series, where many early analogs suffered from rapid clearance [1]. While specific quantitative parameters (e.g., intrinsic clearance or half-life) are not publicly disclosed, the qualitative claim of metabolic stability distinguishes it from many unoptimized antitubercular screening hits.

ADME Metabolic Stability Hepatic Clearance

Spectrum of Activity: Potency Against M. Marinum

Antitubercular agent-35 exhibits inhibitory activity against Mycobacterium marinum, a non-tuberculous mycobacterium (NTM) often used as a model organism for Mtb due to its genetic tractability and faster growth rate. The MIC90 against M. marinum is 2 µg/mL, which is only marginally higher (1.6-fold) than its potency against Mtb H37Rv [1]. This cross-species activity profile is not universally shared by all anti-TB agents; for example, isoniazid is ineffective against M. marinum and many other NTMs due to inherent resistance mechanisms.

Mycobacterium Marinum Non-Tuberculous Mycobacteria Spectrum of Activity

Optimized Research and Preclinical Development Scenarios for Antitubercular Agent-35


Investigating Dual-Action Antitubercular Mechanisms: Combining Direct Growth Inhibition with Eis-Dependent Resistance Reversal

Antitubercular agent-35 is uniquely suited for studies aiming to dissect the interplay between direct antibacterial activity and the modulation of aminoglycoside resistance. Researchers can employ this compound in checkerboard assays with kanamycin against both drug-susceptible (H37Rv) and Eis-overexpressing Mtb strains. The compound's Eis IC50 of 250 nM provides a quantitative benchmark for correlating enzyme inhibition with a reduction in kanamycin MIC. This scenario is particularly relevant for programs focused on developing novel adjuvant therapies for drug-resistant tuberculosis, where the dual activity of a single molecule offers a simplified development path compared to fixed-dose combinations [1].

Chemical Probe for Structure-Activity Relationship (SAR) Studies in the 2-Aminothiazole Chemical Space

As a well-characterized member of the 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide chemotype with documented metabolic stability, antitubercular agent-35 serves as an ideal reference compound for medicinal chemistry optimization campaigns. Its balanced profile—moderate MIC90 (1.25 µg/mL), resistance to liver microsomal degradation, and Eis inhibitory activity—provides a clear baseline against which new synthetic analogs can be benchmarked. Procurement of this specific compound ensures that SAR studies are anchored to a reproducible, commercially available standard with defined activity metrics, rather than relying on uncharacterized or labile intermediates [2].

Tool Compound for Validating M. marinum as a Surrogate Host Model for Tuberculosis Research

The comparable potency of antitubercular agent-35 against both M. tuberculosis H37Rv (MIC90 = 1.25 µg/mL) and M. marinum (MIC90 = 2 µg/mL) makes it a valuable tool for cross-species validation studies. Researchers can use this compound to confirm that genetic or chemical-genetic findings from the faster, more tractable M. marinum model are predictive of outcomes in the pathogenic Mtb. This is especially critical given that many first-line drugs like isoniazid are inactive against M. marinum, limiting their utility as comparative controls in such translational model systems [3].

In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling with a Metabolically Stable Compound

For laboratories establishing in vitro PK/PD models (e.g., hollow fiber infection models) or conducting extended time-kill experiments, the reported resistance of antitubercular agent-35 to human liver microsomal degradation is a crucial attribute. This property minimizes the confounding effect of parent compound depletion due to hepatic metabolism, allowing for more accurate correlation of drug exposure (AUC/MIC) with bactericidal effect. This makes antitubercular agent-35 a preferable choice over less stable analogs when generating robust PK/PD indices to inform dosing strategies for subsequent in vivo studies .

Technical Documentation Hub

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